Methyl 4-methoxy-3-isoquinolinecarboxylate
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Overview
Description
Methyl 4-methoxy-3-isoquinolinecarboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a methoxy group at the 4-position and a carboxylate ester group at the 3-position of the isoquinoline ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-3-isoquinolinecarboxylate typically involves the esterification of 4-methoxy-3-isoquinolinecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-isoquinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-hydroxy-3-isoquinolinecarboxylate
Reduction: 4-methoxy-3-isoquinolinecarbinol
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methoxy-3-isoquinolinecarboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-3-isoquinolinecarboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The methoxy and carboxylate groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-isoquinolinecarboxylate
- 4-Methoxy-pyridine-2-carboxylic acid methyl ester
- Methyl 3-iodobenzoate
Uniqueness
Methyl 4-methoxy-3-isoquinolinecarboxylate is unique due to the presence of both a methoxy group and a carboxylate ester group on the isoquinoline ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications.
Properties
CAS No. |
170621-97-3 |
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Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 4-methoxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-15-11-9-6-4-3-5-8(9)7-13-10(11)12(14)16-2/h3-7H,1-2H3 |
InChI Key |
WIAUHSNZEYWEEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC2=CC=CC=C21)C(=O)OC |
Origin of Product |
United States |
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